![molecular formula C23H32N2O B5196409 N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5196409.png)
N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, also known as AICAR, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. AICAR is a nucleoside analogue that activates AMP-activated protein kinase (AMPK), a key enzyme involved in energy metabolism.
Aplicaciones Científicas De Investigación
N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, cardiovascular disease, and cancer. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to improve insulin sensitivity, increase glucose uptake, and reduce blood glucose levels in animal models of diabetes. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity. In cardiovascular disease, N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to improve cardiac function and reduce inflammation. In cancer, N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Mecanismo De Acción
N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea activates AMPK, a key enzyme involved in energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and promotes energy conservation and production. AMPK activation by N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea also activates other signaling pathways, such as the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathway, which promotes mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has a number of biochemical and physiological effects that contribute to its potential therapeutic applications. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea increases glucose uptake and utilization in skeletal muscle and adipose tissue, which improves insulin sensitivity and reduces blood glucose levels. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea also increases fatty acid oxidation and reduces lipid accumulation in adipose tissue and liver, which improves lipid metabolism and reduces body weight. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea improves cardiac function by increasing mitochondrial biogenesis and reducing inflammation in the heart. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea also inhibits cell proliferation and induces apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has several advantages for lab experiments, including its ability to activate AMPK and its well-established mechanism of action. N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is also relatively stable and has a long half-life in vivo. However, N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea and its potential therapeutic applications. One area of research is the development of more potent and selective AMPK activators that have fewer side effects than N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. Another area of research is the identification of new targets and signaling pathways that are activated by N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea and other AMPK activators. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea and other AMPK activators in humans.
Métodos De Síntesis
The synthesis of N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves the reaction of 1-(3-isopropenylphenyl)-1-methylethylamine with 1-adamantyl isocyanate to form N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. This reaction is carried out under anhydrous conditions and requires the use of a suitable solvent, such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-15(2)19-6-5-7-20(11-19)22(3,4)24-21(26)25-23-12-16-8-17(13-23)10-18(9-16)14-23/h5-7,11,16-18H,1,8-10,12-14H2,2-4H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYDKXQZJFZXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

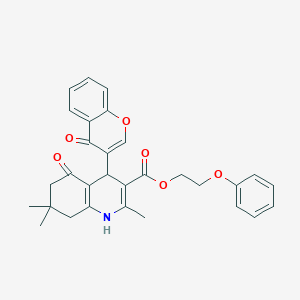

![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5196351.png)
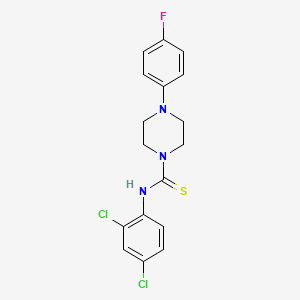
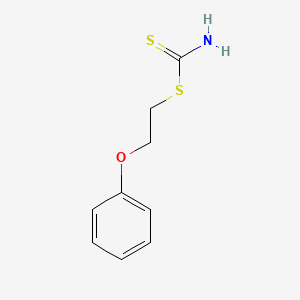
![2-[(1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]acetohydrazide](/img/structure/B5196367.png)

![N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide](/img/structure/B5196382.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-bromophenyl)benzamide](/img/structure/B5196394.png)
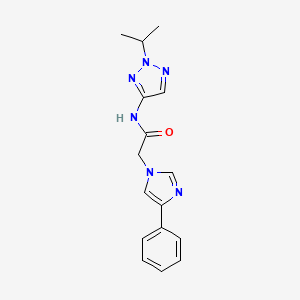
![1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5196401.png)
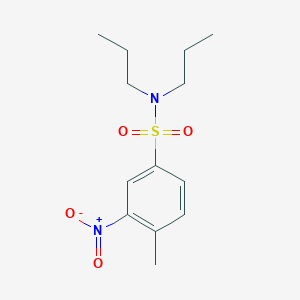
![methyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5196416.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5196431.png)